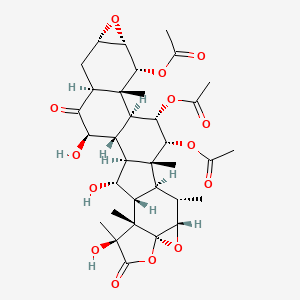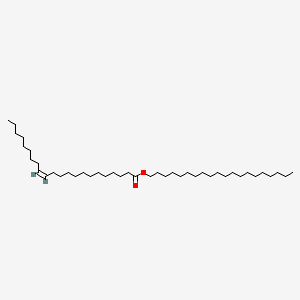![molecular formula C29H28Cl2N6O5 B592480 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen CAS No. 1437468-92-2](/img/no-structure.png)
1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen” is also known as cis-2- (2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulphonate . It has a molecular formula of C14H15Cl2N3O5S and a molecular weight of 408.25 .
Molecular Structure Analysis
The InChI code for this compound is provided, which can be used to generate a detailed molecular structure . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical and Chemical Properties Analysis
This compound has a melting point of 98 °C . Its density is predicted to be 1.59±0.1 g/cm3 . It is slightly soluble in Chloroform, Ethyl Acetate, and Methanol . The storage temperature is recommended to be between 2-8°C .Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the use of several chemical reactions that will lead to the formation of the desired product. The starting materials will undergo several steps, including protection, deprotection, and coupling reactions, to produce the final product. The synthesis pathway will also require the use of various reagents and solvents to facilitate the chemical reactions.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "1H-1,2,4-triazole", "glycidol", "4-hydroxyanisole", "potassium carbonate", "acetic acid", "sodium hydroxide", "methanol", "dichloromethane", "tetrahydrofuran", "dimethylformamide" ], "Reaction": [ "Step 1: Protection of 1H-1,2,4-triazole with glycidol in the presence of potassium carbonate and acetic acid in methanol to form 1-(2,3-epoxypropoxy)-1H-1,2,4-triazole", "Step 2: Deprotection of 1-(2,3-epoxypropoxy)-1H-1,2,4-triazole with sodium hydroxide in methanol to form 1-(2-hydroxypropoxy)-1H-1,2,4-triazole", "Step 3: Coupling of 1-(2-hydroxypropoxy)-1H-1,2,4-triazole with 2,4-dichlorobenzaldehyde in the presence of potassium carbonate and dimethylformamide to form 1-[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol", "Step 4: Methylation of 4-hydroxyanisole with dimethyl sulfate in the presence of sodium hydroxide in methanol to form 4-methoxyphenol", "Step 5: Coupling of 1-[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol with 4-methoxyphenol in the presence of potassium carbonate and tetrahydrofuran to form the final product, 1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenol" ] } | |
CAS No. |
1437468-92-2 |
Molecular Formula |
C29H28Cl2N6O5 |
Molecular Weight |
611.48 |
IUPAC Name |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C29H28Cl2N6O5/c30-21-1-10-27(28(31)15-21)29(18-36-20-32-19-33-36)41-17-26(42-29)16-40-25-8-6-23(7-9-25)35-13-11-34(12-14-35)22-2-4-24(5-3-22)37(38)39/h1-10,15,19-20,26H,11-14,16-18H2/t26-,29-/m0/s1 |
InChI Key |
JTWAQKSCKVRPBC-WNJJXGMVSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Cyclopropa[4,5]pyrido[2,3-D]pyrimidine](/img/structure/B592415.png)
